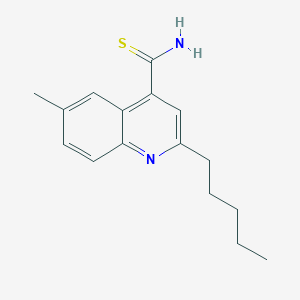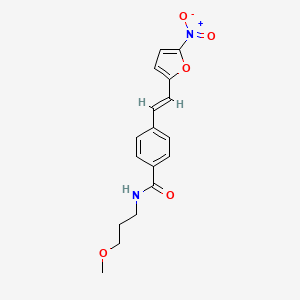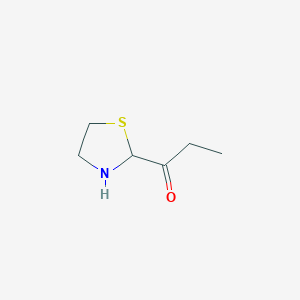
1-(1,3-Thiazolidin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazolidin-2-yl)propan-1-one is a heterocyclic organic compound featuring a thiazolidine ring attached to a propanone group Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiazolidin-2-yl)propan-1-one can be synthesized through a multi-step process. One common method involves the reaction of 2-aminothiols with aliphatic aldehydes under acidic conditions, leading to the formation of the thiazolidine ring . Another approach involves the use of isothiocyanates and amino alcohols, which undergo cyclization to form the thiazolidine structure .
Industrial Production Methods: Industrial production of 1-(Thiazolidin-2-yl)propan-1-one typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts such as Lewis acids (e.g., BF3·OEt2) and solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazolidin-2-one derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under phase-transfer conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Thiazolidin-2-one derivatives.
Reduction: 1-(Thiazolidin-2-yl)propan-1-ol.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
1-(Thiazolidin-2-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, thiazolidine derivatives have been shown to bind to the ligand-binding domain of certain nuclear receptors, influencing gene expression .
Comparison with Similar Compounds
Thiazolidin-2,4-dione: A related compound with a similar ring structure but different functional groups.
Thiazolidin-4-one: Another similar compound with variations in the ring structure and substituents.
Uniqueness: 1-(Thiazolidin-2-yl)propan-1-one is unique due to its specific combination of the thiazolidine ring and the propanone group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
113111-16-3 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-(1,3-thiazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C6H11NOS/c1-2-5(8)6-7-3-4-9-6/h6-7H,2-4H2,1H3 |
InChI Key |
HNMYDPPZUXKFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



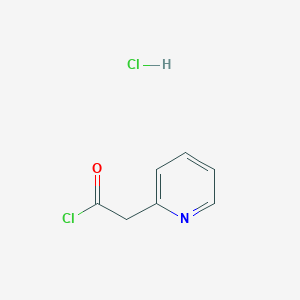

![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
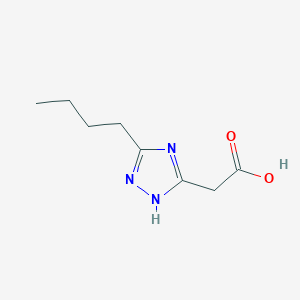
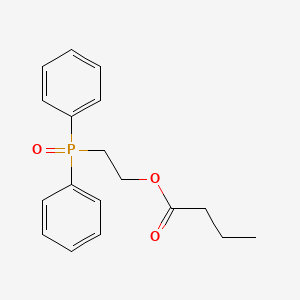
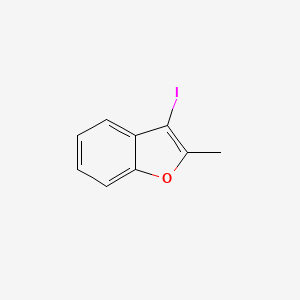
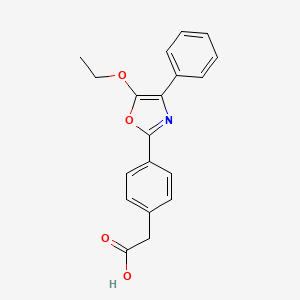
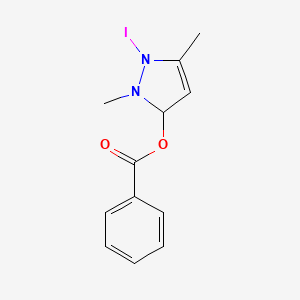
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
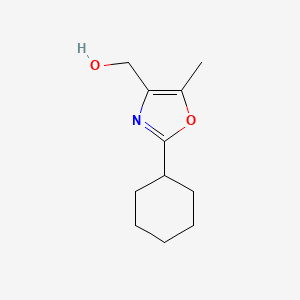
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
